Diphenhydramine-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diphenhydramine-d6 Hydrochloride is an isotopically labeled compound, specifically a deuterated form of Diphenhydramine Hydrochloride. It is a white crystalline powder that is soluble in water, ethanol, and chloroform. This compound is primarily used as an internal standard in the study of drug metabolism and pharmacokinetics due to its antihistamine and anticholinergic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Diphenhydramine-d6 Hydrochloride typically involves the reaction of p-bromobenzoate-d6 with phenylethyl alcohol, followed by treatment with hydrochloric acid to yield the final product . The reaction conditions often include controlled temperatures and the use of solvents like ethanol or chloroform to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow synthesis techniques to enhance atom economy and minimize waste. This method combines chlorodiphenylmethane and N,N-dimethylaminoethanol in a 1:1 molar ratio at high temperatures, producing the compound as a molten salt .

Análisis De Reacciones Químicas

Types of Reactions: Diphenhydramine-d6 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Synthesis

Diphenhydramine-d6 Hydrochloride serves as a valuable reagent in chemical synthesis, particularly in the development of pharmaceuticals. Its isotopic labeling allows researchers to:

- Track Metabolic Pathways : The presence of deuterium facilitates the study of drug metabolism and pharmacokinetics through techniques like nuclear magnetic resonance (NMR) spectroscopy. This is crucial for understanding how drugs are processed in the body and can lead to improved formulations with better bioavailability .

- Develop Deuterated Derivatives : Researchers can use this compound as a building block to synthesize deuterated analogs of other pharmaceutical compounds. These derivatives often exhibit enhanced stability and altered pharmacokinetic properties, making them potential candidates for drug development .

Pharmacokinetic Studies

Pharmacokinetic studies utilizing this compound have demonstrated its effectiveness in assessing the absorption, distribution, metabolism, and excretion of drugs in vivo. For instance:

- Animal Studies : In studies involving rats, this compound has been used alongside other compounds to establish accurate pharmacokinetic profiles. The results indicated gender differences in metabolism, providing insights into how drugs may behave differently in male versus female subjects .

- Analytical Methods : The compound is often employed in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods to quantify diphenhydramine levels in biological samples, thus aiding in the evaluation of therapeutic efficacy and safety .

Toxicological Research

The safety profile of this compound is critical in toxicological research. Studies have shown that:

- Toxicity Assessments : The compound has been involved in various toxicity studies to understand adverse effects associated with diphenhydramine use, particularly in cases of overdose or misuse. Reports indicate symptoms ranging from agitation and hallucinations to severe neurological effects following high doses .

- Case Studies : Documented cases highlight the importance of understanding the toxicological implications of diphenhydramine use, especially in vulnerable populations such as children. Systemic absorption from topical applications can lead to severe toxicity due to compromised skin barriers .

Clinical Applications

In clinical settings, this compound is used for various applications:

- Allergy Treatment : As an antihistamine, it is effective for treating allergic reactions such as hay fever, urticaria, and anaphylaxis when combined with other medications .

- Sedation : Its sedative properties make it useful as a pre-anesthetic agent or for managing insomnia and anxiety disorders .

Research Case Studies

Several case studies have documented the applications and effects of diphenhydramine:

Mecanismo De Acción

Diphenhydramine-d6 Hydrochloride exerts its effects primarily through the antagonism of H1 histamine receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, the compound reduces symptoms of allergic reactions, such as increased vascular permeability and vasodilation. Additionally, it has anticholinergic effects, which contribute to its sedative properties.

Comparación Con Compuestos Similares

Diphenhydramine Hydrochloride: The non-deuterated form, commonly used as an antihistamine.

Doxylamine: Another first-generation antihistamine with similar sedative effects.

Chlorpheniramine: A first-generation antihistamine with less sedative properties compared to Diphenhydramine.

Uniqueness: Diphenhydramine-d6 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of the compound’s metabolic pathways, providing valuable insights that are not possible with non-deuterated analogs .

Actividad Biológica

Diphenhydramine-d6 Hydrochloride is a deuterated form of diphenhydramine, a first-generation antihistamine primarily used for its sedative and anti-allergic properties. This compound serves as an inverse agonist at the H1 histamine receptor, exhibiting a variety of biological activities that have been extensively studied in clinical and preclinical settings.

Diphenhydramine-d6 functions primarily by antagonizing the H1 receptors, which are widely distributed in various tissues including the central nervous system (CNS), respiratory smooth muscles, and vascular endothelial cells. The inhibition of these receptors leads to several physiological effects:

- Antihistaminic Activity : Reduces symptoms of allergic reactions by blocking histamine's effects on capillaries, thus decreasing vascular permeability and vasodilation.

- Sedative Effects : As a first-generation antihistamine, it crosses the blood-brain barrier, leading to sedation and drowsiness.

- Antimuscarinic Effects : Acts as a competitive antagonist at muscarinic acetylcholine receptors, contributing to its use in treating conditions like Parkinson's disease .

- Local Anesthetic Properties : Exhibits intracellular sodium channel blocking capabilities, which may provide local anesthetic effects .

Pharmacokinetics

The pharmacokinetic profile of diphenhydramine-d6 is similar to that of its non-deuterated counterpart. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption after oral administration with peak plasma concentrations occurring approximately 2-3 hours post-dose.

- Bioavailability : Estimated between 40% to 60% following oral intake.

- Volume of Distribution : Ranges from 3.3 to 6.8 L/kg after a 50 mg oral dose.

- Half-life : Approximately 3.4 to 9.2 hours, with significant inter-individual variability .

Clinical Applications

Diphenhydramine-d6 has been evaluated for various clinical applications:

Insomnia Treatment

A study involving psychiatric patients demonstrated that diphenhydramine hydrochloride significantly improved sleep quality in those who had not previously been treated for insomnia. The hypnotic effect was dose-dependent, with higher doses yielding better outcomes .

Allergy Management

As an antihistamine, diphenhydramine-d6 is effective in managing allergic reactions. It reduces symptoms such as itching and rashes associated with conditions like urticaria and allergic rhinitis .

Case Studies

Several studies have highlighted the effectiveness of diphenhydramine hydrochloride in clinical settings:

- Topical Use for Pruritus :

- Pharmacokinetic Variability :

Summary of Findings

The biological activity of this compound encompasses a broad spectrum of effects due to its interaction with various receptors and pathways. Its established efficacy in treating allergies and insomnia, combined with its sedative properties, underscores its significance in both clinical practice and research.

| Parameter | Value |

|---|---|

| Absorption | Rapid; peak at 2-3 hours |

| Bioavailability | 40% - 60% |

| Volume of Distribution | 3.3 - 6.8 L/kg |

| Half-life | 3.4 - 9.2 hours |

Propiedades

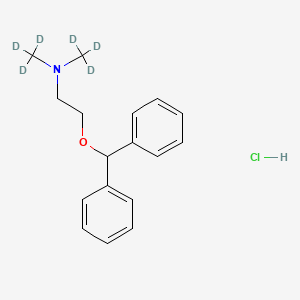

IUPAC Name |

2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHPORCSPXIHLZ-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.